5-Nitro-8-(piperidin-1-yl)quinoline

Descripción general

Descripción

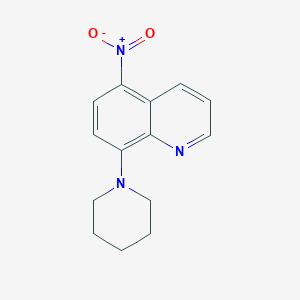

5-Nitro-8-(piperidin-1-yl)quinoline: is an organic compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . This compound is characterized by a quinoline core substituted with a nitro group at the 5-position and a piperidinyl group at the 8-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline typically involves the following steps:

Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Piperidinyl Substitution: The nitrated quinoline is then reacted with piperidine under basic conditions to substitute the hydrogen at the 8-position with a piperidinyl group.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Nitro-8-(piperidin-1-yl)quinoline can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: 5-Amino-8-(piperidin-1-yl)quinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Research indicates that 5-Nitro-8-(piperidin-1-yl)quinoline exhibits significant antibacterial properties , particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The mechanism of action primarily involves the bioreduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. The piperidine component aids in penetrating bacterial cell walls, thereby enhancing the compound's efficacy as an antimicrobial agent.

Applications in Drug Development

The compound's structural features make it suitable for various therapeutic applications:

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a promising candidate for developing new antibiotics.

- Anticancer Research : Preliminary studies suggest potential anticancer properties, with ongoing investigations into its ability to inhibit cancer cell proliferation through specific molecular interactions .

- Metal Complexes : Recent research has explored metal complexes of this compound, which may enhance its solubility and bioactivity, particularly against multidrug-resistant cancer cells .

Synthesis Techniques

The synthesis of this compound typically involves nitration reactions followed by cyclization processes. Common methods include:

- Nitration : Utilizing concentrated nitric acid and sulfuric acid to introduce the nitro group selectively.

- Cyclization : Employing various reaction conditions to form the quinoline structure from simpler precursors.

These synthetic methods are crucial for optimizing yield and purity, ensuring that the compound is suitable for biological testing.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

Mecanismo De Acción

The mechanism of action of 5-Nitro-8-(piperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The piperidinyl group enhances the compound’s binding affinity to its targets, contributing to its overall biological activity .

Comparación Con Compuestos Similares

5-Nitroquinoline: Lacks the piperidinyl group, resulting in different biological activity.

8-(Piperidin-1-yl)quinoline: Lacks the nitro group, affecting its reactivity and applications.

5-Amino-8-(piperidin-1-yl)quinoline: A reduction product of 5-Nitro-8-(piperidin-1-yl)quinoline with distinct properties.

Uniqueness:

This compound is unique due to the presence of both the nitro and piperidinyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Actividad Biológica

5-Nitro-8-(piperidin-1-yl)quinoline is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure with a nitro group at the 5-position and a piperidine moiety at the 8-position. This unique configuration is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- NAD[P]H-quinone oxidoreductase (NQO1) : This enzyme is crucial for the redox cycling of quinones and plays a significant role in cellular defense against oxidative stress. Compounds with similar structures have shown that modifications at specific positions can enhance their affinity for NQO1, leading to increased anticancer activity .

- Cellular Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation. Preliminary studies suggest that derivatives can induce apoptosis through the modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For example, studies on related compounds have shown IC50 values ranging from 0.36 to 1.52 µM against various cancer cell lines, including lung and ovarian cancer . The introduction of substituents at the C-6 and C-7 positions has been shown to enhance this activity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 (Lung) | 0.59 |

| Derivative B | SK-OV-3 (Ovary) | 0.85 |

| Derivative C | MDA-MB-231 (Breast) | 0.75 |

Antimicrobial Activity

This compound has also demonstrated potential antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Escherichia coli | 10 μg/mL |

| Pseudomonas aeruginosa | 5 μg/mL |

These findings suggest that this compound could be effective against resistant strains of bacteria, potentially offering new avenues for antibiotic development .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Anticancer Effects : A study conducted on a series of quinoline derivatives found that specific modifications significantly enhanced their cytotoxicity against cancer cell lines, demonstrating the importance of structural diversity in developing effective anticancer agents .

- Antimicrobial Studies : Another investigation highlighted the bactericidal effects of related quinoline compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for these compounds in treating infections caused by resistant bacteria .

Propiedades

IUPAC Name |

5-nitro-8-piperidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNJLAZNNSLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389525 | |

| Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142315-99-9 | |

| Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.